5,5-Dimethylthiolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethylthiolan-3-amine is an organic compound with the molecular formula C5H11NS It is a member of the amine family, characterized by the presence of an amino group (-NH2) attached to a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylthiolan-3-amine typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable precursor, such as 2,2-dimethyl-1,3-propanedithiol, under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. For example, the thiolane ring can be reacted with ammonia or an amine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a suitable catalyst, the precursor compounds can be hydrogenated to form the desired amine.
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing production time.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethylthiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.
Nucleophiles: Ammonia (NH3) or primary amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted amines.
Scientific Research Applications
5,5-Dimethylthiolan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethylthiolan-3-amine involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity and signaling pathways.
Redox Reactions: The compound can participate in redox reactions, affecting cellular oxidative states.
Comparison with Similar Compounds
Similar Compounds
5-Methylthiolan-3-amine: Similar structure but with one less methyl group.
5,5-Dimethylthiolan-2-amine: Similar structure but with the amino group at a different position.
Thiolan-3-amine: Lacks the methyl groups present in 5,5-Dimethylthiolan-3-amine.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C6H13NS |
---|---|
Molecular Weight |
131.24 g/mol |
IUPAC Name |
5,5-dimethylthiolan-3-amine |
InChI |
InChI=1S/C6H13NS/c1-6(2)3-5(7)4-8-6/h5H,3-4,7H2,1-2H3 |
InChI Key |
QNYDGBPGJHCPDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CS1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.